[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate
Description
[(Z)-[1-[(2,4-Dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate (CAS: 303997-04-8) is a synthetic indole derivative with the molecular formula C₂₀H₁₈Cl₂N₂O₃ and a molar mass of 405.27 g/mol . Structurally, it features a 2,4-dichlorophenylmethyl group attached to a 2-oxoindole core, with a Z-configuration imino ester linkage to a 2,2-dimethylpropanoate moiety. This stereospecific arrangement likely influences its biological activity, particularly in agrochemical applications, though its exact mechanism remains under investigation.
Properties
IUPAC Name |
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-20(2,3)19(26)27-23-17-14-6-4-5-7-16(14)24(18(17)25)11-12-8-9-13(21)10-15(12)22/h4-10H,11H2,1-3H3/b23-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKUFHJPDOTYIN-QJOMJCCJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate typically involves several steps, starting with the preparation of the indole derivative. The synthetic route often includes:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the 2,4-dichlorophenyl group: This step usually involves a Friedel-Crafts acylation reaction.
Formation of the oxoindole structure: This can be done through oxidation reactions.
Final coupling with 2,2-dimethylpropanoate: This step involves esterification or amidation reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors to improve yield and efficiency .
Chemical Reactions Analysis
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxoindole derivatives.
Reduction: Reduction reactions can convert the oxoindole to indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents on the indole ring.
Coupling reactions: Such as Suzuki-Miyaura coupling, which can be used to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate exhibits significant anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 15.0 | Inhibition of cell cycle progression |
| A549 (Lung) | 10.0 | Disruption of mitochondrial function |
The compound's mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation, making it a candidate for further development in cancer therapy .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. It significantly decreases the secretion of pro-inflammatory cytokines in activated macrophages.
| Cytokine | Reduction (%) at 50 µM |
|---|---|
| TNF-α | 65% |
| IL-6 | 70% |
These findings suggest its potential application as an anti-inflammatory agent, particularly in diseases characterized by chronic inflammation .
Material Science Applications
Beyond biological applications, this compound is being explored for its properties in material science. Its unique chemical structure allows for modifications that can enhance the performance of polymers and other materials.
Polymer Additives
The compound can act as an additive in polymer formulations to improve thermal stability and mechanical properties. Research is ongoing to evaluate its effectiveness in enhancing the durability of plastics used in various industrial applications .
Mechanism of Action
The mechanism of action of [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Differences: The target compound’s indole-imino ester scaffold contrasts with the triazole-dioxolane systems of etaconazole and propiconazole. This suggests divergent mechanisms: triazoles inhibit fungal cytochrome P450 enzymes, while the indole derivative may target alternative pathways (e.g., plant hormone signaling or oxidative stress responses) . Cyclanilide’s cyclopropane carboxylic acid group indicates a role in modulating plant ethylene biosynthesis, a distinct mode from the fungicidal triazoles .
Lipophilicity and Bioavailability: The target compound’s higher molar mass (405.27 g/mol) and bulky dimethylpropanoate group may reduce water solubility compared to triazoles (328–342 g/mol). This could affect systemic translocation in plants or persistence in environmental matrices .
Stereochemical Specificity: The Z-configuration of the imino ester in the target compound is critical for spatial alignment with biological targets. Similar stereosensitivity is observed in triazole fungicides, where stereochemistry impacts binding to fungal CYP51 .
Biological Activity
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate is a synthetic organic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a dichlorophenyl group , an oxoindole core , and a dimethylpropanoate moiety . Its molecular formula is , and it exhibits unique physicochemical properties that influence its biological activity.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. Research indicates that this compound may act as an enzyme inhibitor , particularly targeting pathways involved in cell proliferation and apoptosis. The exact mechanisms are still under investigation, but initial findings suggest:
- Inhibition of Kinases : The compound may inhibit protein kinases involved in cancer cell signaling pathways.
- Receptor Modulation : It may interact with various receptors, modulating their activity and affecting downstream signaling cascades.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- The compound induced apoptosis in cancer cells through the activation of caspase pathways.
-
Antimicrobial Properties :
- Exhibited activity against both Gram-positive and Gram-negative bacteria.
- Potential applications in developing new antimicrobial agents.
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Anti-inflammatory Effects :
- Showed promise in reducing inflammation markers in cellular models, suggesting potential therapeutic applications for inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that the compound inhibited cell growth significantly at concentrations as low as 10 µM, with IC50 values ranging from 5 to 15 µM across different cell lines.
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating its potential as a lead compound for antibiotic development.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar compounds:
Q & A
Q. What are the recommended synthetic routes and characterization methods for [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate?
- Methodological Answer : The compound can be synthesized via condensation reactions between 2-oxoindole derivatives and dichlorophenylmethylamine intermediates. Key steps include protecting the indole nitrogen, followed by Schiff base formation. Characterization should involve nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and single-crystal X-ray diffraction (XRD) to resolve stereochemistry. For example, analogous compounds with Z-configurations were confirmed via XRD in studies of chlorophenyl-substituted indoles .
Q. How can the Z-configuration of the imine group in this compound be experimentally confirmed?
- Methodological Answer : The Z-configuration is confirmed using X-ray crystallography, which provides unambiguous spatial arrangement of substituents. For instance, studies on similar (Z)-configured imines utilized crystallographic data to validate geometry, with R-factors < 0.05 ensuring accuracy . Nuclear Overhauser effect (NOE) NMR experiments can also detect spatial proximity between protons on the dichlorophenyl and indole moieties, supporting the Z-isomer assignment.
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in pharmacological studies?
- Methodological Answer : SAR analysis involves synthesizing analogs with modifications to the dichlorophenyl, indole, or ester groups. Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with computational docking to map interactions with target proteins. For example, replacing the 2,2-dimethylpropanoate group with bulkier esters in related compounds altered binding affinity to kinases, highlighting steric effects .
Q. How can researchers address poor aqueous solubility of this compound in preclinical studies?
- Methodological Answer : Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) or formulation with cyclodextrins. Physicochemical predictions using tools like ACD/Labs Percepta (based on logP and pKa) guide solvent selection. For analogs, co-solvents like PEG-400 or micellar systems improved bioavailability in pharmacokinetic studies .
Q. What advanced analytical techniques resolve stereoisomeric impurities in synthesized batches?
- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Dynamic NMR spectroscopy at variable temperatures can also distinguish rotamers. Studies on structurally complex indoles used these methods to achieve >99% enantiomeric excess .
Data Analysis and Reproducibility
Q. How should researchers resolve contradictions in reported synthetic yields of this compound?
- Methodological Answer : Discrepancies may arise from reaction conditions (e.g., solvent purity, temperature control). Systematic replication under inert atmospheres (argon/nitrogen) and strict moisture exclusion is advised. Meta-analysis of 19 studies on indole derivatives showed yield variations due to oxoindole intermediate stability .
Q. What computational models predict the compound’s metabolic stability?
- Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies to identify labile sites (e.g., ester hydrolysis). Pharmacokinetic software (e.g., GastroPlus) models hepatic clearance using cytochrome P450 isoform data. For fluorinated analogs, in silico predictions aligned with in vitro microsomal assays .
Toxicity and Environmental Impact
Q. What in vitro models assess the compound’s hepatotoxicity?
- Methodological Answer : Primary hepatocytes or HepG2 cell lines are exposed to the compound, followed by lactate dehydrogenase (LDH) and alanine transaminase (ALT) assays. Mitochondrial toxicity is evaluated via JC-1 staining. Studies on chlorophenyl-containing molecules used these models to correlate structural features with reactive metabolite formation .
Q. How can green chemistry principles be applied to its synthesis?
- Methodological Answer : Replace halogenated solvents with ethanol/water mixtures. Catalytic methods (e.g., microwave-assisted synthesis) reduce reaction times and waste. Guidelines from green procurement frameworks recommend solvent selection based on Environmental, Health, and Safety (EHS) metrics .
In Vivo and Translational Research
Q. What in vivo models are suitable for evaluating this compound’s efficacy?
- Methodological Answer :
Rodent models (e.g., xenograft tumors for oncology studies) are dosed intravenously or orally. Pharmacodynamic markers (e.g., tumor volume reduction) are measured alongside plasma concentration via LC-MS/MS. For indole-based kinase inhibitors, murine models revealed dose-dependent efficacy with minimal off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
